Alethine dihydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14307-88-1 |
|---|---|
Molecular Formula |
C10H24Cl2N4O2S2 |
Molecular Weight |
367.35916 |
Origin of Product |
United States |
Research Context and Historical Perspectives on Alethine Dihydrochloride
Evolution of Research on Dithio Compounds in Biological Systems
The study of dithio compounds and their disulfide (-S-S-) linkages is a cornerstone of biochemistry. Research in this area gained significant momentum in the mid-20th century with studies on the structure and function of proteins like insulin (B600854) and ribonuclease, where disulfide bonds were identified as crucial for maintaining their three-dimensional structure and biological activity. These covalent cross-links between cysteine residues are fundamental to the stability and function of a vast number of proteins, particularly those secreted from cells. Current time information in Bangalore, IN.
The exploration of disulfide chemistry extends beyond proteins to a variety of small molecules with significant biological roles. This includes compounds like dithiocarbamates, which are recognized for their ability to interact with biological systems and form stable metal complexes. nmia.comgoogleapis.com The carbon-sulfur bonds in these molecules are credited with a range of biological features and have made them a subject of interest for their potential in modulating cellular processes. uq.edu.au The investigation into dithio compounds has provided critical insights into redox signaling, enzyme catalysis, and protein folding, forming the broader scientific landscape in which specific molecules like Alethine (B1665213) dihydrochloride (B599025) are examined. Current time information in Bangalore, IN.uq.edu.au
Academic Significance of Alethine Dihydrochloride in Biochemical Inquiry
This compound, also identified as N,N'-(dithiodiethylene)bis(3-aminopropionamide) dihydrochloride, is the hydrochloride salt of Alethine. ontosight.ai The primary academic significance of its dihydrochloride form lies in its enhanced solubility in aqueous solutions compared to its parent compound, Alethine. ontosight.ai This property makes it more amenable for use in various experimental and laboratory settings.
The core structure of Alethine features a disulfide bridge, which is a point of significant interest for its potential redox activities. ontosight.ai While much of the documented biological research has been conducted on the parent compound, Alethine (or beta-alethine), which has been investigated for its immunostimulatory and anti-tumor activities, the dihydrochloride salt is crucial for enabling such studies. nmia.comnih.govrightanswerknowledge.com
The synthesis of beta-alethine has been described in patent literature, with one method involving the coupling of an activated ester with cystamine (B1669676) dihydrochloride, followed by further steps to yield the final product. epo.org This highlights the role of the dihydrochloride form of cystamine as a key precursor in the synthesis of the broader Alethine molecule. Further structural elucidation of beta-alethine dihydrochloride has been undertaken using techniques such as 2-D NMR spectroscopy to define the association between the carbon and proton peaks in its molecular structure. ontosight.ai
Below is a table summarizing some of the known properties of this compound and its parent compound, Alethine.
| Property | This compound | Alethine |
| Synonyms | beta-alethine dihydrochloride, N,N'-(dithiodiethylene)bis(3-aminopropionamide) dihydrochloride | beta-alethine, N,N'-(dithiodiethylene)bis[3-aminopropionamide], Betathine |
| Molecular Formula | C8H18Cl2N4O2S2 | C10H22N4O2S2 |
| Molecular Weight | Not explicitly found in search results | 294.44 g/mol |
| Key Feature | Enhanced solubility in aqueous solutions | Investigated for immunostimulatory and anti-tumor activity |
Current Gaps in the Mechanistic Understanding of this compound
Despite its availability for research, there are significant gaps in the specific mechanistic understanding of this compound. Much of the available literature focuses on the biological effects of the parent molecule, Alethine, with the dihydrochloride form being primarily mentioned in the context of its formulation and synthesis. ontosight.aiepo.org
Specific applications and detailed mechanistic studies of Alethine hydrochloride are not widely documented. ontosight.ai While the disulfide bridge is presumed to be a key functional site for redox interactions, the precise molecular targets and the cascade of events following its introduction into a biological system remain areas requiring further investigation. The research that does exist often centers on the broader class of dithio compounds or the parent Alethine molecule, leaving the specific contributions and potential unique properties of the dihydrochloride salt largely undefined. nmia.comontosight.ai Consequently, a comprehensive understanding of how the dihydrochloride salt form might influence the bioavailability, stability, and ultimately the biological activity of the Alethine molecule at a mechanistic level is still lacking.
Synthetic Methodologies for Alethine Dihydrochloride and Analogues
Chemical Pathways for Alethine (B1665213) Dihydrochloride (B599025) Synthesis
The synthesis of Alethine dihydrochloride can be logically approached in three main stages: the synthesis and functionalization of precursor chemicals, the formation of the critical dithio bridge, and finally, the derivatization to its dihydrochloride salt.
Precursor Chemical Synthesis and Functionalization
The primary precursor for the synthesis of Alethine is cysteamine (B1669678) (2-aminoethanethiol). Cysteamine can be synthesized from ethanolamine (B43304) through a multi-step process. However, for laboratory and industrial-scale preparations, cysteamine hydrochloride is readily available commercially.
Pinner Reaction: This method involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether. Subsequent treatment with an amine, in this case, the amino groups of the cystamine (B1669676) derivative, would yield the desired amidine. wikipedia.org
Reaction with Dimethylformamide Acetals: Reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) react with primary amines to form formamidines. wikipedia.org This reaction is often efficient and proceeds under relatively mild conditions. The general reaction is: Me₂NC(H)(OMe)₂ + RNH₂ → Me₂NC=NHR + 2 MeOH wikipedia.org
In the context of Alethine synthesis, the diamino disulfide precursor would be reacted with a suitable formylating agent to introduce the two formamidine (B1211174) groups.
Coupling Reactions for Dithio Bridge Formation
The dithio (-S-S-) bridge is a central feature of the Alethine molecule. The most straightforward approach to its formation is through the oxidative coupling of the thiol groups of two cysteamine molecules. This oxidation can be achieved using a variety of mild oxidizing agents, such as:
Oxygen (air)
Hydrogen peroxide
Iodine
This reaction produces cystamine, which is the disulfide-linked dimer of cysteamine. wikipedia.org Cystamine itself is a stable compound and serves as the direct precursor to Alethine, containing the pre-formed dithio bridge. Therefore, the synthesis of Alethine typically starts from cystamine or its dihydrochloride salt, which are commercially available.
A Chinese patent describes a solid-phase synthesis of cystamine dihydrochloride at room temperature using cysteamine hydrochloride, a composite glue, an adsorbent, and a catalyst (aminobutyric acid). google.com
Salt Formation for this compound Derivatization
Alethine, containing two basic formamidine groups, can be readily converted into its dihydrochloride salt. This is a standard acid-base reaction where the Alethine free base is treated with two equivalents of hydrochloric acid (HCl). The protonation occurs at the sp²-hybridized nitrogen atoms of the amidine groups, forming amidinium ions. wikipedia.org
The resulting positive charge is delocalized over both nitrogen atoms of each amidinium group, which enhances the stability of the salt. The general process involves dissolving the Alethine base in a suitable organic solvent and adding a solution of HCl in an organic solvent or as a gas until precipitation of the dihydrochloride salt is complete. The solid salt can then be isolated by filtration and purified by recrystallization.
Advancements in Synthesis Yield and Purity Optimization
While specific data on the optimization of this compound synthesis is scarce, general principles of chemical process optimization can be applied to enhance its yield and purity.
Table 1: Potential Strategies for Synthesis Optimization
| Parameter | Optimization Strategy | Expected Outcome |
| Reaction Conditions | Systematic variation of temperature, pressure, and reaction time for each synthetic step. | Increased reaction rate and conversion, minimization of side products. |
| Reagents and Catalysts | Screening of different formylating agents and oxidation catalysts. | Higher efficiency and selectivity in amidine and disulfide bond formation. |
| Solvent Selection | Use of optimal solvents to improve solubility of reactants and facilitate product isolation. | Enhanced reaction rates and easier purification. |
| Purification Methods | Development of efficient crystallization or chromatographic techniques. | Higher purity of the final product. |
Machine learning algorithms and automated reaction platforms are modern tools that can accelerate the optimization of reaction conditions, leading to improved yields and reduced development time. beilstein-journals.org For the purification of the final product, techniques such as recrystallization from appropriate solvent systems and preparative chromatography can be employed to achieve high purity. nih.gov
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with modified properties.
Design Principles for Structural Modification
The design of Alethine analogues can be approached by systematically modifying different parts of the molecule. The primary areas for modification include the dithio bridge, the ethylene (B1197577) linkers, and the formamidine groups.
Table 2: Design Principles for this compound Analogues
| Molecular Moiety | Design Principle | Potential Synthetic Approach |
| Dithio Bridge | Replacement of the disulfide with other linkages (e.g., sulfide, sulfoxide, methylene). | Synthesis starting from appropriately modified cysteamine analogues. |
| Ethylene Linkers | Variation of the chain length or introduction of substituents on the carbon backbone. | Use of substituted amino thiols as starting materials. |
| Formamidine Groups | N-substitution on the amidine nitrogens or replacement with other basic groups (e.g., guanidines). | Reaction of the diamine precursor with substituted formamides or other electrophiles. |
The synthesis of these analogues would follow similar chemical pathways as described for this compound, starting with appropriately designed and synthesized precursors. For instance, N-substituted Alethine derivatives could be prepared by using N-substituted cysteamines as starting materials or by direct alkylation of the formamidine groups, although the latter may be less selective. The overarching goal of such synthetic efforts is to create a library of related compounds to systematically probe the impact of structural changes on the compound's properties.
Information regarding the synthesis and production of this compound is not publicly available in the detail required for the requested article.
Following a comprehensive search of scientific literature, patent databases, and chemical manufacturing resources, specific information regarding novel synthetic routes for modified alethine structures and the scalability of this compound production could not be located.
Alethine, chemically known as N,N'-(dithiodi-2,1-ethanediyl)bis(acetamide), is a disulfide derivative of N-acetylcysteamine. While general principles of disulfide synthesis and chemical process scale-up are well-documented, details pertaining specifically to Alethine and its analogues are not present in the accessible public domain. The provided outline requires a detailed and scientifically accurate account of these specific topics, which cannot be fulfilled without available research findings and industrial process documentation.
Therefore, it is not possible to generate the article as requested while adhering to the strict content inclusions and outline provided. The foundational information necessary to write authoritatively on novel synthesis and scalability for this particular compound is not available in public resources.
Molecular and Cellular Biochemistry of Alethine Dihydrochloride
Investigative Approaches to Molecular Mechanism of Action
Elucidation of Intracellular Signaling Pathway Modulation
The modulation of intracellular signaling pathways is a hallmark of many biologically active compounds. These complex cascades of protein interactions govern a vast array of cellular functions. However, there is no specific research detailing how Alethine (B1665213) dihydrochloride (B599025) may influence these pathways.
Inquiry into Redox Properties and Their Biochemical Implications
The redox potential of a compound can be central to its biochemical effects, influencing cellular oxidative stress and related signaling. At present, studies quantifying the redox properties of Alethine dihydrochloride and their subsequent biochemical implications have not been published.
Potential Interactions with Endogenous Biochemical Cascades
The interaction of a compound with the body's natural biochemical pathways is a critical aspect of its pharmacological profile. Information regarding specific interactions between this compound and these endogenous cascades is not currently available in scientific literature.
Cellular Uptake and Intracellular Distribution Mechanisms
The journey of a compound into a cell and its subsequent localization are fundamental to its ability to exert a biological effect. The specific mechanisms governing the cellular uptake and distribution of this compound have not been a subject of published research.
Passive Diffusion and Active Transport Pathway Research
The movement of substances across the cell membrane can occur through passive diffusion, driven by concentration gradients, or active transport, which requires energy. Research to determine which of these, or other, pathways this compound utilizes for cellular entry has not been reported.
Subcellular Localization Studies of this compound
Once inside a cell, a compound's distribution to specific organelles, such as the nucleus or mitochondria, can dictate its mechanism of action. There are currently no available studies that have investigated the subcellular localization of this compound.
Modulation of Gene and Protein Expression Profiles
A thorough search of scientific databases and scholarly articles yielded no specific data on how this compound modulates gene and protein expression profiles.
Impact on Cytokine Gene Transcription and Secretion
There are no available studies that specifically investigate the impact of this compound on the transcription of cytokine genes or the subsequent secretion of cytokine proteins. Research into how this compound might influence inflammatory and immune responses at the genetic level is currently absent from the scientific record.
Regulation of Cell Differentiation Markers
Similarly, information regarding the role of this compound in the regulation of cell differentiation markers is not present in the existing body of scientific literature. No studies were found that examined whether this compound can influence the developmental trajectory of cells by altering the expression of key differentiation markers.
Effects on Cell Phenotypic Expression and Longevity Mechanisms
Investigations into the effects of this compound on cellular phenotypes and the mechanisms of longevity have also proven fruitless, with no dedicated research available.
Studies on Cellular Senescence Delay
There is a lack of published research on whether this compound has any effect on delaying cellular senescence. The potential for this compound to impact the aging process at a cellular level remains an open question.
Enhancement of Cell Viability and Proliferative Potential
No scientific data could be located that details any potential for this compound to enhance cell viability or stimulate cell proliferation. The effects of this compound on fundamental cellular processes such as survival and growth have not been documented.
Normalization of Cell Function in Culture Models
Finally, there are no studies available that describe the use of this compound for the normalization of cell function in any in vitro culture models. Its potential as a tool for cellular research in this capacity is unknown.
In Vitro and Ex Vivo Biological Systems Investigations
Immunomodulatory Effects in Isolated Cell Populations
Studies utilizing isolated cell populations have explored the potential of alethine (B1665213) dihydrochloride (B599025) to modulate immune responses. These in vitro and ex vivo models allow for a controlled examination of the compound's direct effects on specific immune cell types and their functions.
Impact on T-cell and B-cell Function in Culture
The adaptive immune response is largely mediated by T-lymphocytes and B-lymphocytes. Investigations into alethine dihydrochloride suggest it influences the functional activity of these cells. While direct, mechanistic studies on T-cell interaction are not extensively detailed, the significant impact on antibody production by B-cells points towards a potential influence on the cooperative relationship between T-cells and B-cells. B-cell activation and subsequent antibody synthesis are often regulated by signals from T-helper cells. The observed effects on immunoglobulin synthesis imply that this compound may act on pathways involving B-cell function or the interaction between B-cells and T-cells in a culture setting.
Stimulation of Non-Antigen Specific Immunoglobulin Synthesis
A notable finding from in vitro studies is the capacity of this compound to stimulate the production of immunoglobulins by immune cells without the presence of a specific antigen. Research has shown that the compound markedly stimulates antibody-producing plaque-forming cells from both human and murine sources. In cultures of human peripheral blood leukocytes, the addition of beta-alethine led to a significant increase in antibody-producing cells. This suggests a direct stimulatory effect on the machinery of immunoglobulin synthesis in B-lymphocytes or plasma cells.
Table 1: Effect of Beta-Alethine on Antibody-Producing Cells in Culture
| Cell Source | Treatment | Antibody-Producing Cells / 10⁶ Cells |
| Human Peripheral Blood Leukocytes | Control | 0 |
| Human Peripheral Blood Leukocytes | Beta-Alethine | 1826 |
This table presents data on the stimulation of antibody-producing cells in human leukocyte cultures following treatment with beta-alethine. Data sourced from research by Scallen.
Influence on Splenocyte Activity in Murine Ex Vivo Systems
Ex vivo studies using splenocytes—a mixed population of immune cells including T-cells, B-cells, and macrophages from the spleen—have provided further evidence of this compound's immunomodulatory properties. In murine models, the treatment of splenocyte cultures with beta-alethine resulted in a dramatic increase in the number of antibody-producing plaque-forming cells compared to untreated control cultures. This potent stimulation of murine splenocytes highlights the compound's significant activity within a complex ex vivo immune cell environment.
Table 2: Stimulation of Murine Splenocyte Antibody Production by Beta-Alethine
| Treatment Group | Antibody-Producing Plaque-Forming Cells / 10⁶ Splenocytes |
| Control | 55 |
| Beta-Alethine | 16,875 |
This interactive table details the substantial increase in antibody-producing cells from murine splenocytes when cultured with beta-alethine. Data sourced from Scallen (1994).
Investigations into Cellular Differentiation and Vitalization
Beyond its immunomodulatory effects, research indicates that this compound plays a role in fundamental cellular processes, including differentiation and the ability of cells to survive and thrive in artificial culture environments. These properties are described as enhancing cellular phenotypic expression, function, and vitality.
Induction of Precursor Cell Differentiation in Culture
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This compound has been implicated in promoting this process in vitro. The molecular structure of beta-alethine shares similarities with other known differentiating agents, such as hexamethylene-bis-acetamide, suggesting a potential mechanism related to its amide moieties. This structural parallel supports the inference that the compound may enhance cellular phenotypic expression, a key outcome of differentiation.
In Vitro Assessments of Cellular Response to this compound
Cell Line-Specific Responses to Compound Exposure
The in vitro effects of β-Alethine appear to be dependent on the specific cell line and its origin. While it demonstrates supportive and enhancing effects on normal and non-transformed cells, its impact on neoplastic cells can be quite different. For instance, in a syngeneic murine tumor model using NS-1 myeloma cells, early intervention with β-Alethine proved to be an effective treatment. However, the compound was found to be ineffective in an allogeneic murine melanoma model (Cloudman S-91 melanoma), indicating a high degree of cell-line specificity in its anti-tumor activity. This suggests that the cellular context, including the genetic and immunological profile of the cell line, plays a critical role in determining the response to this compound.
Synergistic or Antagonistic Interactions with Other Agents in Cell Culture
Currently, there is a lack of specific research data available in the public domain detailing the synergistic or antagonistic interactions of this compound with other agents in cell culture systems. Such studies would be crucial to determine its potential in combination therapies or as an adjuvant to enhance the efficacy of other bioprocessing supplements or therapeutic drugs. Future investigations in this area would be valuable for optimizing its application in both research and industrial settings.
Pre Clinical Animal Model Investigations of Alethine Dihydrochloride
Analysis of Biological Activities in Murine Models
To understand the compound's effects, initial studies in mouse models would be crucial. These investigations would likely focus on how Alethine (B1665213) dihydrochloride (B599025) influences cellular processes and the immune system.
Observations on Cellular Differentiation in Animal Tissues
Future research would need to explore the impact of Alethine dihydrochloride on the process of cellular differentiation in various tissues of animal models. This would involve histological and immunohistochemical analysis of tissues to observe any changes in cell morphology, proliferation, and the expression of differentiation markers.
Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems
Understanding how a compound moves through and affects the body is fundamental to its development.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Pharmacokinetic studies would be essential to characterize the ADME profile of this compound in animal systems. This would involve measuring the concentration of the compound and its metabolites in blood, plasma, and various tissues over time to determine its absorption rate, distribution pattern, metabolic pathways, and excretion routes.
Biomarker Responses and Molecular Target Engagement in Vivo
Pharmacodynamic studies would focus on identifying and quantifying the biochemical and physiological effects of this compound in vivo. This would include the measurement of biomarker responses that are indicative of the compound's mechanism of action and an assessment of its engagement with its molecular target(s) within the animal model.
As no specific data from preclinical animal model investigations of this compound were found in the initial search, no data tables can be generated.
Advanced Methodologies and Future Research Trajectories
Computational Chemistry and In Silico Modeling of Alethine (B1665213) Dihydrochloride (B599025)
Computational approaches have become indispensable in modern drug discovery, offering a powerful lens through which to examine the properties of molecules like Alethine dihydrochloride at an atomic level. These in silico methods allow for the simulation and prediction of molecular interactions and activities, significantly accelerating research and development.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as Alethine or its active metabolite cysteamine (B1669678), might interact with a protein target. nih.govnih.gov Although specific docking and MD simulation studies focused exclusively on this compound are not extensively published, the application of these techniques can be readily hypothesized.
Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor. For Alethine, this could involve modeling its interaction with enzymes that catalyze disulfide exchange reactions or with protein targets implicated in its antitumor activity. The process involves generating multiple conformations of the ligand and fitting them into the binding site of the protein, with each "pose" being scored based on its predicted binding affinity. nih.gov
Molecular Dynamics (MD) Simulations provide insights into the behavior of a molecule over time. mdpi.com An MD simulation of this compound could model its stability, conformational changes in different solvent environments, and the dynamics of its interaction with a target protein. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves, which can be crucial for understanding the mechanism of action at a molecular level. nih.govyoutube.com
A hypothetical workflow for such a study is outlined below:
| Step | Description | Computational Tools Used (Examples) |
| Protein Preparation | The 3D structure of a potential target protein is obtained from a database (e.g., Protein Data Bank) and prepared by adding hydrogen atoms and removing water molecules. | UCSF Chimera, AutoDock Tools |
| Ligand Preparation | The 3D structure of Alethine is generated and its energy is minimized to find the most stable conformation. | Avogadro, OpenBabel |
| Molecular Docking | The prepared ligand is "docked" into the active site of the prepared protein to predict binding poses and affinities. | AutoDock Vina, Schrödinger Glide |
| MD Simulation | The most promising protein-ligand complex from docking is placed in a simulated physiological environment (water, ions) to observe its stability and dynamics over time. | GROMACS, AMBER, NAMD |
| Analysis | The simulation trajectory is analyzed to calculate binding free energies, identify key interacting amino acid residues, and observe conformational changes. | VMD, PyMOL |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For this compound, QSAR models could be developed to predict the antitumor activity of novel analogs based on their physicochemical properties. mdpi.com
A QSAR study would involve synthesizing a library of Alethine derivatives with variations in specific parts of the molecule. The biological activity of each compound would be measured experimentally. Then, various molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) would be calculated for each analog. Statistical methods are then used to build a mathematical model that links these descriptors to the observed activity. arxiv.org
Key molecular descriptors relevant for Alethine analogs might include:
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific substituent volumes (e.g., Taft or Charton parameters).
Hydrophobicity Descriptors: LogP (partition coefficient), which describes the molecule's solubility in water versus lipids.
Topological Descriptors: Indices that describe molecular branching and connectivity.
These models can be instrumental in prioritizing the synthesis of new compounds, saving significant time and resources. schrodinger.com Furthermore, machine learning and deep learning approaches are increasingly being used to develop highly predictive QSAR models, capable of handling large and complex datasets. mdpi.com
Advanced Analytical Techniques for this compound Characterization
Rigorous characterization of any pharmaceutical compound is essential to ensure its identity, purity, and quality. Advanced analytical techniques are central to this process for this compound, from its synthesis to its behavior in biological systems. nih.govresearchgate.net
A combination of spectroscopic and chromatographic methods is required to unambiguously confirm the structure of this compound and quantify its purity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm the connectivity of protons and carbons within the molecule. nmia.com Definitive NMR studies on beta-alethine (dihydrochloride) have been performed to map the associations between specific proton and carbon peaks and each methylene (B1212753) group in the structure. nmia.com Solid-state NMR can also be used to characterize the crystalline form of the dihydrochloride salt. nih.govresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, confirming the elemental composition of Alethine. Tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that serves as a chemical fingerprint.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O stretch, N-H bonds, and C-H bonds, confirming the compound's identity.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of this compound and quantifying it in various matrices. idealpublication.inmdpi.com A typical method would be a reverse-phase HPLC (RP-HPLC) method. nih.govmdpi.com The development of such a method involves optimizing several parameters to achieve good separation of the main compound from any impurities or degradation products. researchgate.netjfda-online.com
A hypothetical set of validation parameters for an HPLC assay for this compound, based on established guidelines, is presented below.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% |
| Precision (% RSD) | ≤ 2.0% | 0.85% |
| Specificity | No interference from blank or placebo at analyte RT | Pass |
| LOD | Signal-to-Noise ratio ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10 | 0.15 µg/mL |
Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective method often used for rapid identity checks and monitoring the progress of chemical reactions during synthesis. jfda-online.com
Understanding how this compound is metabolized is crucial for explaining its biological effects. As a disulfide, it is anticipated to undergo reduction in the body to release two molecules of its active component, cysteamine. The primary metabolic fate of Alethine would therefore follow the known pathways for cysteamine. cystinosis.org
Cysteamine is a natural product derived from the degradation of Coenzyme A. hmdb.ca Its metabolism involves oxidation by the enzyme cysteamine dioxygenase to form hypotaurine. cystinosis.org Hypotaurine is subsequently oxidized to taurine (B1682933), a beta-amino acid with numerous physiological roles. cystinosis.orgnih.gov
Modern techniques to confirm this metabolic pathway for Alethine would include:
Stable Isotope Labeling: Administering ¹³C- or ¹⁵N-labeled this compound to cell cultures or in animal models. Metabolites can then be traced and identified using mass spectrometry, which can distinguish between the labeled and unlabeled molecules.
LC-MS/MS Analysis: Using Liquid Chromatography-Tandem Mass Spectrometry to analyze biological samples (e.g., plasma, urine, cell lysates) to detect and quantify Alethine and its predicted metabolites (cysteamine, hypotaurine, taurine).
In Vitro Metabolic Assays: Incubating this compound with liver microsomes or specific recombinant enzymes to identify the key enzymes responsible for its biotransformation.
Emerging Research Questions and Hypotheses
Building on the foundation of existing knowledge and the capabilities of advanced methodologies, several key research questions and hypotheses emerge that will likely guide the future study of this compound:
Mechanism of Selective Activation: A central hypothesis is that the disulfide bond of Alethine is preferentially cleaved in the redox-altered microenvironment of tumors. Emerging Question: Can computational models be developed to predict the rate of reduction of Alethine and its analogs based on the specific redox potentials found in different tumor types versus healthy tissues?
Identification of Specific Molecular Targets: While the effects of Alethine are linked to the activity of cysteamine, its precise protein targets that mediate antitumor effects are not fully elucidated. Emerging Question: Can proteomic techniques, combined with molecular docking, identify specific protein binding partners of cysteamine that are critical for its therapeutic action?
Synergistic Therapeutic Combinations: The activity of Alethine may be enhanced when combined with other therapies. Emerging Question: How does this compound modulate cellular redox balance, and could this be exploited to synergize with radiation therapy or specific chemotherapeutic agents that are sensitive to cellular glutathione (B108866) levels?
Optimizing the Prodrug Structure: The beta-alanine (B559535) moieties of Alethine are designed to improve its pharmacological properties. Emerging Question: Using QSAR and advanced analytical methods, can the structure be further modified—for example, by changing the amino acid component—to optimize its stability, cellular uptake, and rate of activation?
Metabolic Flux and Pharmacodynamics: The conversion of Alethine to its active form and subsequent metabolism to taurine will influence its duration of action. Emerging Question: How does the metabolic flux through the cysteamine-to-taurine pathway in cancer cells versus normal cells impact the pharmacodynamic profile of this compound?
Addressing these questions through the application of the advanced methodologies described will be essential for the continued development and potential clinical application of this compound.
Unexplored Biological Targets and Pathways
While this compound has shown promise in preclinical cancer models, a comprehensive understanding of all its biological targets and the pathways it modulates remains to be fully elucidated. drugbank.com The disulfide bond is a key feature of Alethine, suggesting that its mechanism of action is likely intertwined with the cellular redox environment. mdpi.com Future research should, therefore, focus on identifying novel protein targets and signaling cascades that are sensitive to the redox activity of this compound.
One area of significant potential is the investigation of this compound's effect on protein disulfide isomerase (PDI) and other members of the thioredoxin superfamily. frontiersin.orgwikipedia.orgnih.gov These enzymes play a critical role in protein folding and the maintenance of cellular homeostasis, and their dysregulation is implicated in various diseases, including cancer. nih.govnih.gov It is plausible that this compound could act as a modulator of PDI activity, thereby inducing endoplasmic reticulum stress and apoptosis in cancer cells.
Another unexplored avenue is the compound's potential interaction with cell surface thiols, which are crucial for signal transduction and cellular adhesion. By altering the redox state of these thiols, this compound could disrupt critical signaling pathways involved in cancer cell proliferation, migration, and invasion. Furthermore, the emerging field of "disulfide death," a form of regulated cell death triggered by the abnormal accumulation of intracellular disulfides, presents a compelling area for investigation into this compound's mechanism. nih.govbioengineer.org
Future studies could employ chemoproteomics approaches to identify direct binding partners of this compound within the cell. This would provide a more comprehensive map of its target landscape and open up new possibilities for therapeutic intervention.
Potential for Novel Analogues with Targeted Mechanisms
The development of novel analogues of this compound offers a promising strategy to enhance its therapeutic index and to target specific cancer types or biological pathways with greater precision. nih.gov By systematically modifying the chemical structure of Alethine, it may be possible to fine-tune its reactivity, bioavailability, and target selectivity.
Structure-activity relationship (SAR) studies will be instrumental in guiding the design of new analogues. nih.gov For instance, modifications to the length of the carbon chain or the introduction of different functional groups could influence the compound's lipophilicity and its ability to cross cellular membranes. The synthesis of a library of Alethine analogues would allow for high-throughput screening to identify compounds with improved anticancer activity and reduced off-target effects.
One potential direction for analogue development is the creation of compounds with enhanced selectivity for the tumor microenvironment. dovepress.comnih.gov For example, analogues could be designed to be activated under the hypoxic or acidic conditions often found in solid tumors. This would allow for a more targeted release of the active compound, minimizing damage to healthy tissues.
Furthermore, the development of prodrugs based on the Alethine scaffold could improve its pharmacokinetic properties. nih.gov A prodrug strategy could involve masking the reactive disulfide bond with a cleavable moiety that is removed by tumor-specific enzymes. This would ensure that the active form of the drug is only released at the site of the tumor, thereby increasing its efficacy and reducing systemic toxicity.
Interdisciplinary Approaches to this compound Research
To fully unlock the potential of this compound, a collaborative and interdisciplinary approach is essential. The integration of advanced technologies from diverse fields such as genomics, proteomics, bioengineering, and nanotechnology will provide a more holistic understanding of the compound's activity and pave the way for innovative applications.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The application of "omics" technologies can provide a systems-level view of the cellular response to this compound treatment. acs.org These high-throughput methods can generate vast amounts of data that can be used to identify novel biomarkers of drug sensitivity, to elucidate mechanisms of action, and to discover new therapeutic targets. nih.govacs.orgnih.govresearchgate.netmdpi.com
| Omics Technology | Potential Application in this compound Research |
| Genomics | Identify genetic mutations or expression profiles that correlate with sensitivity or resistance to this compound. This could aid in patient stratification for clinical trials. |
| Proteomics | Characterize global changes in protein expression and post-translational modifications following treatment. This can help to identify the specific pathways that are perturbed by the compound. |
| Metabolomics | Analyze changes in the cellular metabolome to understand how this compound affects cancer cell metabolism. This could reveal novel mechanisms of action related to cellular energetics and biosynthesis. |
By integrating data from these different omics platforms, researchers can construct comprehensive models of this compound's mechanism of action. This multi-omics approach will be invaluable for the rational design of combination therapies and for the development of personalized treatment strategies.
Bioengineering and Nanotechnology Applications (excluding drug delivery systems)
Beyond its direct therapeutic use, this compound and its characteristic disulfide bond can be leveraged in the fields of bioengineering and nanotechnology for a range of applications. The reversible nature of the disulfide bond makes it an attractive "smart" linker for the development of responsive biomaterials and diagnostic tools. mdpi.comresearchgate.net
In the realm of bioengineering , disulfide bonds can be incorporated into hydrogels or scaffolds for tissue engineering. researchgate.net The redox-responsive nature of these materials would allow for the controlled release of growth factors or other bioactive molecules in response to specific cellular cues. While outside the scope of drug delivery, this highlights the versatility of the disulfide chemistry inherent to Alethine.
Nanotechnology offers exciting possibilities for the use of disulfide-containing molecules. For example, disulfide bonds can be used to functionalize the surface of nanoparticles, such as carbon nanotubes or organosilica nanoparticles, to create sensors that can detect changes in the cellular redox environment. nih.govrsc.orgacs.org These nanosensors could be used to monitor disease progression or to assess the efficacy of redox-modulating therapies. The inherent properties of the disulfide bond in Alethine could inspire the design of such novel nanomaterials.
The integration of these advanced interdisciplinary approaches will undoubtedly accelerate the translation of this compound from a promising preclinical compound to a valuable tool in the fight against cancer and potentially other diseases.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Alethine dihydrochloride with reproducibility?
- Methodology : Synthesis protocols should include stoichiometric ratios (e.g., dihydrochloride salt formation via reaction with HCl in a 2:1 molar ratio ), followed by purification via recrystallization or chromatography. Characterization requires analytical techniques such as HPLC (≥95% purity thresholds ), NMR for structural confirmation, and mass spectrometry for molecular weight validation. Ensure batch-to-batch consistency by adhering to ICH guidelines for impurity profiling .
Q. What analytical methods are critical for confirming the purity and stability of this compound in experimental settings?
- Methodology : Use accelerated stability studies under varying pH, temperature, and humidity to assess degradation pathways . Employ hyphenated techniques like LC-MS to identify degradation products . For purity, combine UV-Vis spectroscopy (quantifying TNFα modulation ) with Karl Fischer titration for water content analysis .
Q. What is the mechanistic basis for this compound’s role in TNFα upregulation and T-cell cytotoxicity?
- Methodology : Conduct in vitro assays using Jurkat T-cells or primary lymphocytes. Measure TNFα secretion via ELISA and correlate with apoptotic markers (e.g., caspase-3 activation ). Use flow cytometry to assess T-cell activation (CD69/CD25 expression) and cytotoxicity against tumor cell lines (e.g., MTT assays ).
Advanced Research Questions
Q. How can researchers address variability in TNFα induction by this compound across different cell lines?
- Methodology : Design a multi-omics approach:
- Transcriptomics : RNA-seq to identify differential gene expression in responsive vs. non-responsive cell lines.
- Proteomics : SILAC labeling to quantify TNFα pathway proteins (e.g., NF-κB, MAPK ).
- Statistical Analysis : Apply ANOVA with post-hoc tests to isolate confounding variables (e.g., cell cycle phase, receptor density) .
Q. What experimental strategies optimize this compound’s bioavailability in in vivo models while minimizing off-target effects?
- Methodology :
- Formulation : Test nanoencapsulation (e.g., liposomes ) to enhance solubility and tissue targeting.
- Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations over time. Compare AUC (area under the curve) for free vs. formulated drug .
- Toxicity Screening : Perform histopathology on major organs (liver, kidneys) and assess hematological parameters .
Q. How can contradictory data on Alethine diihydrochloride’s apoptotic vs. anti-apoptotic effects be reconciled?
- Methodology :
- Dose-Response Analysis : Establish a biphasic dose curve (low vs. high concentrations) using caspase activity assays .
- Context-Specific Pathways : Investigate crosstalk with autophagy (LC3-II Western blotting) or ROS signaling (DCFDA probes ).
- Meta-Analysis : Systematically review literature to identify model-specific variables (e.g., cell type, exposure duration) .
Q. What novel delivery systems enhance this compound’s therapeutic index in preclinical studies?
- Methodology :
- Polymer-Based Carriers : Synthesize PEG-PLGA nanoparticles and characterize drug loading efficiency via UV spectroscopy .
- Targeted Delivery : Conjugate with monoclonal antibodies (e.g., anti-CD3) for T-cell-specific uptake. Validate using confocal microscopy .
- In Vivo Efficacy : Compare tumor regression rates in xenograft models between free and nanoparticle-bound drug .
Methodological Guidelines
- Data Reproducibility : Document all experimental parameters (e.g., buffer pH, incubation time) in supplemental materials .
- Conflict Resolution : Use Bland-Altman plots to assess inter-lab variability in cytotoxicity assays .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
